Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Description
Spirocyclic Core Configuration
The spirocyclic core consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring via a shared spiro carbon (Figure 1). X-ray crystallography of analogous diazaspiro compounds reveals bond lengths of approximately 1.54 Å for C-N bonds and 1.47 Å for C-C bonds within the bicyclic system. The nitrogen atoms adopt a trigonal pyramidal geometry, with bond angles of 107–112° around each nitrogen, consistent with sp³ hybridization.
| Feature | Structural Detail |
|---|---|
| Spiro carbon position | Between C4 of pyrrolidine and C1 of piperidine |
| Ring conformations | Chair (piperidine) and envelope (pyrrolidine) |
| Torsional strain | Minimized via staggered substituents |
Carboxylate Ester Functionalization
The benzyl carboxylate group (-COOCH₂C₆H₅) at nitrogen-1 introduces steric bulk and electronic effects. The ester carbonyl (C=O) exhibits a bond length of 1.21 Å, characteristic of conjugated carbonyl groups, while the C-O ester linkage measures 1.36 Å. The benzyl moiety’s phenyl ring adopts a planar geometry, with C-C bond lengths averaging 1.40 Å, indicative of aromatic delocalization.
Hydrochloride Salt Formation Mechanisms
Protonation occurs at nitrogen-7, which has a calculated pKa of 9.2 ± 0.3 for analogous diazaspiro amines. The hydrochloride salt stabilizes through ionic interactions between the ammonium cation (N⁺-H) and chloride anion (Cl⁻), with a typical N⁺···Cl⁻ distance of 3.1–3.3 Å in crystalline states. This salt form enhances aqueous solubility by 12-fold compared to the free base, as measured in polar solvents like water and methanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, D₂O):
- δ 7.35–7.28 (m, 5H, Ar-H): Benzyl aromatic protons
- δ 5.15 (s, 2H, OCH₂Ph): Benzyl methylene adjacent to ester oxygen
- δ 3.82–3.45 (m, 4H, N-CH₂): Methylene groups adjacent to spiro nitrogens
- δ 2.95–2.60 (m, 8H, ring CH₂): Remaining bicyclic methylenes
¹³C NMR (100 MHz, D₂O):
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (KBr pellet, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- 275.2 [M-Cl]⁺: Loss of chloride ion from molecular ion
- 201.1 [M-BnCOO]⁺: Cleavage of benzyl carboxylate group
- 91.0 [C₇H₇]⁺: Tropylium ion from benzyl group
Computational Modeling Studies
Density Functional Theory (DFT) Optimizations
B3LYP/6-311G(d,p) calculations reveal the lowest-energy conformation features:
Properties
IUPAC Name |
benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16;/h1-3,6-7,17H,4-5,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZFRBWCAMPBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-82-5 | |
| Record name | 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution Reaction
-
- 1,7-diazaspiro[4.5]decane (free amine)
- Benzyl chloroformate (Cbz-Cl) as the benzyl ester source
Reaction Mechanism:
The primary amine of the diazaspiro compound undergoes nucleophilic substitution with benzyl chloroformate under basic conditions to form the benzyl carbamate intermediate.Typical Solvents:
Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used due to their ability to dissolve both reactants and facilitate the reaction.Bases Used:
Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are employed to deprotonate the amine, increasing nucleophilicity and driving the esterification.-
- Temperature: Usually maintained at 0°C to room temperature to control reaction rate and minimize side reactions.
- Time: Several hours (typically 2–6 hours) depending on scale and reagent purity.
Formation of Hydrochloride Salt
- After the esterification, the free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt, improving the compound's solubility and stability for storage and further applications.
Industrial Scale Production
- Industrial synthesis follows similar batch reaction protocols optimized for large-scale production.
- Emphasis is placed on maximizing yield (>90%) and purity (≥97%) through controlled reaction parameters and purification steps.
- Purification typically involves recrystallization and chromatographic techniques to ensure pharmaceutical-grade quality.
Purification and Characterization
-
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Chromatography (e.g., reverse-phase HPLC) for high purity
-
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the spirocyclic structure and benzyl ester presence. The spiro carbon typically resonates near 70 ppm in ¹³C NMR.
- Mass Spectrometry (ESI-MS) to verify molecular ion peaks (m/z ~274.36 for free base plus 36.46 g/mol for HCl).
- High-Performance Liquid Chromatography (HPLC) to assess purity and retention times.
Preparation Data Table: Reaction Parameters and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 1,7-diazaspiro[4.5]decane + benzyl chloroformate + NaH or K₂CO₃ | DMF or DCM | 0°C to RT | 2–6 hours | >90 | Controlled addition, inert atmosphere recommended |
| Hydrochloride salt formation | Treatment with HCl | Ethanol or ether | Room temperature | 1–2 hours | Quantitative | Ensures solubility and stability |
| Purification | Recrystallization, chromatography | Ethanol, EtOAc | Ambient | Variable | ≥97 | Final purity for pharmaceutical use |
Research Findings and Optimization
- Studies indicate that the choice of base and solvent critically affects reaction efficiency and product purity. Potassium carbonate in DMF is often preferred for milder conditions and fewer side reactions.
- Maintaining low temperatures during esterification minimizes by-product formation.
- The hydrochloride salt formation is essential for enhancing solubility in polar solvents, which is critical for downstream pharmaceutical formulation.
- Purification via recrystallization yields highly pure product suitable for biological testing and medicinal chemistry applications.
Alternative Synthetic Approaches and Related Spirocyclic Compounds
- Recent literature on spirocyclic pyrrolidines highlights alternative synthetic methods such as imine-allyl magnesium halide reactions followed by bromocyclization, Sakurai and Petasis reactions, and hydroboration–oxidation sequences. These methods allow scalable preparation of spirocyclic compounds but are less commonly applied directly to this compound due to specificity of the core structure.
- The classical nucleophilic substitution remains the most robust and widely used method for this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
GABA-Analogous Spirocyclic Compounds
Compounds 16a and 16b [(1R,5S)- and (1R,5R)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid] from Heterocycles (2000) share a spiro[4.5]decane backbone but differ in substituents and nitrogen placement. Key distinctions include:
- Synthesis : Synthesized via nitrile hydrolysis under reflux with HCl, yielding mixtures requiring chromatographic separation .
- Analytical Data: Elemental analysis for 16a (C, 70.07%; H, 8.65%; N, 4.81%) and 16b (C, 70.06%; H, 8.33%; N, 4.79%) highlights structural similarities but distinct hydration states (C₁₇H₂₃NO₂•H₂O) .
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate HCl | C₁₆H₂₃ClN₂O₂ | Benzyl ester, hydrochloride salt | Drug intermediate, solubility studies |
| 16a/16b | C₁₇H₂₃NO₂•H₂O | Carboxylic acid, stereoisomeric centers | GABA receptor modulation |
Positional Isomer: Benzyl 1,8-Diazaspiro[4.5]decane-1-Carboxylate Hydrochloride
The 1,8-diaza isomer (CAS: 1385696-68-3) shares the same molecular formula (C₁₆H₂₃ClN₂O₂ ) but positions nitrogen atoms at 1- and 8-positions. This subtle change impacts:
Pharmaceutically Active Spirocyclic Derivatives
- Rolapitant Hydrochloride (CAS: 914462-92-3): A 1,7-diazaspiro[4.5]decan-2-one derivative with a ketone group instead of an ester. It is clinically used for antiemetic purposes, demonstrating how minor structural changes (ester → ketone) confer specific bioactivity .
Key Research Findings
Structural-Activity Relationships (SAR)
- Ester vs. Carboxylic Acid : The benzyl ester in the target compound improves membrane permeability over 16a/16b’s carboxylic acid, which may favor ionic interactions in biological systems .
- Nitrogen Positioning: The 1,7-diaza configuration (vs. 1,8-diaza) optimizes hydrogen-bond donor-acceptor balance, critical for receptor binding .
Analytical Characterization
Biological Activity
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a heterocyclic compound recognized for its unique spirocyclic structure, which includes two nitrogen atoms and a carboxylate group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₆H₂₃ClN₂O₂
- Molecular Weight : 310.14 g/mol
- CAS Number : 1523571-82-5
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to bind effectively to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling Pathways : By binding to specific receptors, it can influence cellular responses.
Biological Activities
Research into the biological activities of this compound has revealed several promising applications:
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests.
Anticancer Potential
Recent investigations have focused on the anticancer potential of this compound. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells). The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other diazaspiro compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride | C₁₆H₂₃ClN₂O₂ | Different spiro position (2,8) |
| Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | C₁₆H₂₃ClN₂O₃ | Contains an oxo group |
| Benzyl 1,8-diazaspiro[4.5]decane | C₁₆H₂₃ClN₂O₂ | Lacks carboxylate functionality |
This table illustrates how variations in structure can lead to differences in biological activity and potential applications.
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers explored the synthesis and evaluation of novel diazaspiro compounds as potential anticancer agents. The findings indicated that compounds with spirocyclic structures exhibited enhanced cytotoxicity compared to traditional therapies like bleomycin, suggesting that structural complexity contributes significantly to biological efficacy .
Case Study 2: Neuroprotective Mechanisms
Research into neuroprotective agents has highlighted the role of AChE inhibitors in treating Alzheimer's disease. A study demonstrated that similar diazaspiro compounds effectively inhibited both AChE and BuChE activities, providing a dual-target approach that could enhance therapeutic outcomes for neurodegenerative conditions .
Q & A
Q. What are the recommended synthetic routes for Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride?
The compound is typically synthesized via nucleophilic substitution between 1,7-diazaspiro[4.5]decane and benzyl chloroformate under basic conditions. Key steps include:
- Reacting the diazaspiro compound with benzyl chloroformate in dimethylformamide (DMF) or dichloromethane (DCM) as solvents.
- Using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate esterification.
- Treating the intermediate with hydrochloric acid to form the hydrochloride salt.
This method ensures high yields (>90%) and purity (≥97%) when optimized .
Q. How can structural identity and purity be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the spirocyclic structure and benzyl ester group. For example, the spiro carbon resonates at ~70 ppm in ¹³C NMR .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies the molecular ion peak (m/z ~274.36 for the free base, +HCl adds 36.46 g/mol) .
- HPLC: Reverse-phase chromatography (C18 columns, acetonitrile/water with 0.1% formic acid) assesses purity. Retention times vary with mobile phase gradients .
Q. What are the storage and handling protocols for this compound?
- Store at 2–8°C in airtight containers under an inert atmosphere (e.g., argon).
- Use personal protective equipment (PPE) due to potential irritant properties of hydrochloride salts. Avoid prolonged skin contact and inhalation .
Advanced Research Questions
Q. How can synthesis yield be optimized during scale-up?
- Catalyst Optimization: Use tetrabutylammonium bromide (TBAB) or cesium carbonate to enhance reaction rates in polar aprotic solvents.
- Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or LCMS to identify intermediates and byproducts.
- Workup Procedures: Employ azeotropic distillation (e.g., toluene) to remove water and improve crystallinity .
Q. How to resolve discrepancies in spectral data during characterization?
- Advanced NMR Techniques: 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns and quaternary carbons.
- Comparative Analysis: Cross-reference with PubChem or patent data (e.g., spirocyclic analogs in EP 4374877A2) .
- Recrystallization: Purify using solvent mixtures (e.g., ethanol/water) to eliminate impurities affecting spectral clarity .
Q. What role does the spirocyclic structure play in medicinal chemistry applications?
- Pharmacokinetic Modulation: The rigid spiro scaffold improves metabolic stability and bioavailability in drug candidates.
- Targeted Modifications: The benzyl ester group allows for further functionalization (e.g., hydrolysis to carboxylic acids for prodrug design).
- Case Study: In EP 4374877A2, similar diazaspiro compounds are intermediates in kinase inhibitors, demonstrating antitumor activity .
Q. How does the compound’s stability vary under stress conditions?
- Accelerated Stability Testing: Expose to heat (40–60°C), UV light, and humidity (75% RH) for 1–4 weeks.
- Analytical Monitoring: Use HPLC-MS to detect degradation products (e.g., hydrolysis of the ester group or spiro ring opening).
- Recommendations: Stabilize formulations by adjusting pH (4–6) and avoiding protic solvents .
Q. What strategies address low reactivity in further chemical modifications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
